N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDHBJWRUNNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques. The Suzuki-Miyaura coupling reaction can be scaled up for industrial purposes, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key differences between N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide and related compounds lie in substituent effects on reactivity, yield, and bioactivity.
Key Observations :
- Alkyl vs. Acyl Groups : Alkylation preserves bromine for further coupling, while acylation introduces electron-withdrawing groups that modulate reactivity in cross-couplings .
- Biological Activity : Aryl-substituted derivatives (e.g., 4a–g ) show stronger enzyme inhibition than alkylated analogs . The benzoyl group in the target compound may enhance lipophilicity and target binding compared to smaller substituents.
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as a thiophene derivative with the following structural characteristics:
- Benzoyl Group : Enhances hydrophobic interactions, potentially improving binding to biological targets.
- Thiophene Ring : Contributes to the compound's electron-rich properties, influencing its reactivity.
- Sulfonamide Moiety : Known for its role in various biological activities, including antibacterial effects.
The molecular formula for this compound is with a molecular weight of 442.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Benzoylthiophene Intermediate : This involves reacting benzoyl chloride with thiophene derivatives.
- Sulfonamide Formation : The intermediate is then treated with sulfonamide reagents under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to the presence of the sulfonamide group, which is known for its antibacterial effects .
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), leading to altered cell signaling pathways .
Research Findings and Case Studies
Several studies have investigated the biological activities and mechanisms of action associated with this compound and its analogs:
Q & A
Q. Basic
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.10–8.40 ppm) and sulfonamide NH (δ 8.40 ppm, broad) .
- X-ray Crystallography : Resolves bond angles (e.g., C–S–N ≈ 118.5°) and confirms stereochemistry .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H] .
How can researchers identify and quantify impurities in synthesized batches?
Q. Basic
- HPLC-PDA : Use a C18 column (MeCN/HO + 0.1% TFA) to detect unreacted intermediates (e.g., residual benzoylthiophene derivatives) .
- LC-MS : Identifies halogenated byproducts (e.g., di-brominated adducts) via isotopic patterns .
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced
- Catalytic Screening : Test Pd catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling to improve benzoylthiophene coupling efficiency .
- Solvent Optimization : Replace DCM with THF to enhance solubility of sulfonamide intermediates .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Assay Validation : Replicate assays in multiple cell lines (e.g., melanoma UACC-257 vs. breast cancer MCF-7) to assess selectivity .
- Dose-Response Analysis : Calculate GI values (e.g., 0.03–4.9 µM) to identify potency thresholds and exclude false positives .
Table 2 : Antitumor Activity of Sulfonamide Derivatives
| Compound | Cell Line | GI (µM) | Reference |
|---|---|---|---|
| Derivative 46 | UACC-257 (melanoma) | 0.03 | |
| Derivative 23 | MCF-7 (breast) | 4.9 |
What computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., hydrogen bonding with sulfonamide groups) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in ATP-binding pockets .
What protocols are recommended for pharmacological screening?
Q. Basic
- In Vitro Assays : Test cytotoxicity via MTT assay (48–72 hr exposure, 10–100 µM concentration range) .
- Solubility Testing : Use PBS (pH 7.4) with 0.1% DMSO to mimic physiological conditions .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Modify Substituents : Replace bromine with electron-withdrawing groups (e.g., –CF) to enhance binding .
- Stereochemical Analysis : Compare enantiomers via chiral HPLC to isolate active conformers .
What validation criteria ensure analytical method reliability?
Q. Basic
- Linearity : R ≥ 0.99 for calibration curves (1–100 µg/mL).
- Precision : ≤5% RSD for intra-day replicates .
How can isotopic labeling elucidate metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
